2-Methoxy-N,N-dimethylpyridin-4-amine
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Overview
Description
2-Methoxy-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position and two methyl groups attached to the nitrogen atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N-dimethylpyridin-4-amine typically involves the reaction of 2-methoxypyridine with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 2-methoxypyridine, followed by the addition of dimethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the methoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized pyridine compounds.
Scientific Research Applications
2-Methoxy-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The methoxy and dimethylamine groups contribute to its reactivity and ability to form stable complexes with various substrates. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Methoxypyridine: Lacks the dimethylamine groups, affecting its interactions and applications.
4-Dimethylaminopyridine (DMAP): A well-known catalyst in organic synthesis, differing in the position of the methoxy group.
Uniqueness
2-Methoxy-N,N-dimethylpyridin-4-amine is unique due to the combination of the methoxy group and dimethylamine groups, which confer distinct chemical properties and potential applications. Its ability to participate in a variety of chemical reactions and form stable complexes makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2O/c1-10(2)7-4-5-9-8(6-7)11-3/h4-6H,1-3H3 |
InChI Key |
XCGHHBTXODFMAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)OC |
Origin of Product |
United States |
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